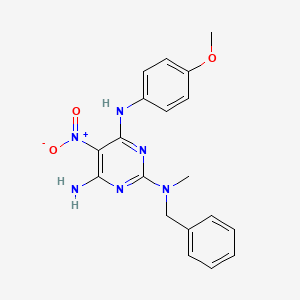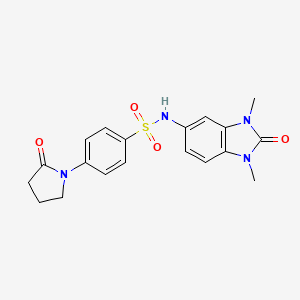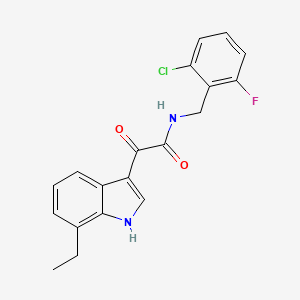![molecular formula C23H22N2O3 B12486174 1-[4-(Naphthalen-1-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B12486174.png)
1-[4-(Naphthalen-1-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-2-phenoxyethanone is a complex organic compound that features a naphthalene ring, a piperazine ring, and a phenoxyethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-2-phenoxyethanone typically involves multiple steps, starting with the preparation of the naphthalene-1-carbonyl chloride, which is then reacted with piperazine to form the intermediate 4-(naphthalene-1-carbonyl)piperazine. This intermediate is subsequently reacted with 2-phenoxyethanone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyethanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-2-phenoxyethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Chloro-Naphthalene-2-Sulfonyl)-Piperazin-1-Yl-(3,4,5,6-Tetrahydro-2h-[1,4’]Bipyridinyl-4-Yl)-Methanone: This compound shares structural similarities with 1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-2-phenoxyethanone, particularly in the presence of the piperazine and naphthalene moieties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-Carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
Uniqueness
1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-2-phenoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H22N2O3 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C23H22N2O3/c26-22(17-28-19-9-2-1-3-10-19)24-13-15-25(16-14-24)23(27)21-12-6-8-18-7-4-5-11-20(18)21/h1-12H,13-17H2 |
Clave InChI |
XJMSCTDEIQXESF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B12486102.png)
![Ethyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486104.png)
![4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12486107.png)

![N-(2,4-difluorophenyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B12486116.png)
![4-Amino-2-(3-hydroxyphenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12486119.png)
![Benzoimidazol-2-one, 5-[(1-hydroxymethylpropylamino)methyl]-1,3-dimethyl-1,3-dihydro-](/img/structure/B12486121.png)
![N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B12486125.png)

![N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12486132.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12486136.png)
![5-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B12486155.png)


